molecular formula C18H17N3O5S3 B3013903 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 887203-35-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B3013903
CAS No.: 887203-35-2
M. Wt: 451.53
InChI Key: VDPGYMWMHACMMY-ZZEZOPTASA-N
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Description

This compound belongs to a class of benzothiazole-derived molecules featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a methylsulfonylbenzamide moiety.

Properties

IUPAC Name

3-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-3-9-21-15-8-7-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-5-4-6-13(10-12)28(2,23)24/h3-8,10-11H,1,9H2,2H3,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPGYMWMHACMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article presents a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring fused with a benzene ring, an allyl substituent, and a sulfonamide moiety. The unique structural components contribute to its pharmacological properties:

  • Thiazole Ring : Known for stability and reactivity.
  • Allyl Group : Enhances biological activity through structural diversity.
  • Sulfonamide Moiety : Associated with antibacterial and antitumor effects.

Antibacterial Activity

Research indicates that compounds within the benzo[d]thiazole class exhibit significant antibacterial properties. For instance, studies have shown that various benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied; however, related compounds have demonstrated promising results.

Compound CodeB. subtilis (mm)E. coli (mm)P. aeruginosa (mm)
3c161415
3h171517

Table 1: Antibacterial activity of selected benzothiazole derivatives .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The allyl group is introduced via allylation reactions, while the sulfonamide group is added through sulfamoylation.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, it likely involves interaction with specific molecular targets associated with bacterial growth inhibition and cancer cell apoptosis.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been evaluated in various experimental settings:

  • Antimicrobial Screening : Compounds similar to those in the benzothiazole family have shown significant inhibition zones against various bacterial strains.
  • Cytotoxicity Assays : Related structures have been tested for cytotoxic effects on cancer cell lines, indicating potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with analogs such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and I5/I6 quinolinium iodides (e.g., I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide). Key differences include:

  • Substituent Diversity: The target compound’s allyl and sulfamoyl groups contrast with the dimethylamino-acryloyl (4g) or quinolinium-iodide (I5/I6) substituents in analogs. These groups modulate solubility, stability, and intermolecular interactions .
Table 1: Structural and Electronic Comparison
Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol)
Target Compound Benzo[d]thiazol-2(3H)-ylidene Allyl, sulfamoyl, methylsulfonylbenzamide ~449.5 (calculated)
4g Thiadiazol-2-ylidene 3-Methylphenyl, dimethylamino-acryloyl 392.48
I5 Benzo[d]thiazol-2(3H)-ylidene Dipropylamine, benzofuroquinolinium ~650.6 (calculated)

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